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Compound of Interest

Compound Name: N-(2-phenylethyl)oxolan-3-amine

Cat. No.: B13059350

Get Quote

Executive Summary & Compound Profile
N-(2-phenylethyl)oxolan-3-amine (also known as N-phenethyltetrahydrofuran-3-amine)

represents a strategic scaffold in medicinal chemistry, functioning as a heterocyclic bioisostere

of the classical phenethylamine backbone.[1] By replacing the cycloalkyl or alkyl chain of

traditional psychostimulants with a tetrahydrofuran (oxolane) ring, this compound introduces

specific polarity and hydrogen-bond accepting capabilities that modulate lipophilicity (LogP)

and metabolic stability while retaining affinity for monoamine transporters.[1]

This Application Note provides a comprehensive framework for evaluating this compound as a

potential Triple Uptake Inhibitor (TUI) or Trace Amine Associated Receptor (TAAR) ligand.[1] It

outlines the critical path from synthesis to in vivo behavioral profiling, designed for researchers

optimizing CNS-active small molecules.

Chemical Identity[2][3][4][5][6]
IUPAC Name: N-(2-phenylethyl)oxolan-3-amine[1]

Molecular Formula: C₁₂H₁₇NO
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Molecular Weight: 191.27 g/mol [1]

Core Motif: Phenethylamine pharmacophore fused with a polar oxolane ether.

Therapeutic Class: Potential Antidepressant, Psychostimulant, or ADHD therapeutic.[1]

Structural Significance & Mechanism of Action
(MoA)
The therapeutic potential of N-(2-phenylethyl)oxolan-3-amine lies in its structural homology to

neurotransmitters (dopamine, norepinephrine) and psychotropic agents (amphetamine).[1]

Pharmacophore Analysis
Aromatic Ring: Provides

stacking interactions with phenylalanine residues in the binding pockets of Monoamine
Transporters (MATs).

Basic Nitrogen: Protonated at physiological pH, essential for the salt bridge formation with

the conserved aspartate residue (e.g., Asp79 in DAT).[1]

Oxolane Ring (The Differentiator): Unlike the hydrophobic cyclohexyl ring in propylhexedrine

or the alkyl chain in amphetamine, the oxolane ring lowers LogP, potentially reducing non-

specific protein binding while maintaining blood-brain barrier (BBB) permeability.[1]

Diagram: Structure-Activity Relationship (SAR) Logic
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Caption: SAR dissection of N-(2-phenylethyl)oxolan-3-amine showing functional contributions

of each moiety to target binding.[1]

Experimental Protocols
Protocol A: Synthesis via Reductive Amination
Rationale: This method avoids the use of unstable halides and allows for the introduction of

chirality if a chiral 3-oxolanone or chiral catalyst is used.

Reagents:

Dihydrofuran-3(2H)-one (CAS: 22929-52-8)[1]

2-Phenylethanamine (Phenethylamine)[1][2]

Sodium Triacetoxyborohydride (STAB)[1]

Dichloromethane (DCM)[1]

Acetic Acid (AcOH)[1]

Workflow:

Complexation: Dissolve Dihydrofuran-3(2H)-one (1.0 eq) and 2-Phenylethanamine (1.0 eq)

in DCM. Add catalytic AcOH (1-2 drops) to facilitate imine formation.[1] Stir at Room

Temperature (RT) for 30 mins.

Reduction: Cool to 0°C. Add STAB (1.5 eq) portion-wise to prevent exotherm.

Reaction: Allow to warm to RT and stir for 12 hours under nitrogen.

Quench: Add saturated NaHCO₃ solution. Extract with DCM (3x).[1]

Purification: Dry organic layer over MgSO₄. Concentrate. Purify via flash column

chromatography (SiO₂, MeOH/DCM gradient).

Protocol B: In Vitro Monoamine Transporter Screening
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Rationale: To determine if the compound acts as a Reuptake Inhibitor (like methylphenidate) or

a Substrate Releaser (like amphetamine).[1]

Assay Setup:

Cell Lines: HEK-293 cells stably expressing human DAT, NET, or SERT.[1]

Radioligands: [³H]-Dopamine, [³H]-Norepinephrine, [³H]-Serotonin.[1]

Step-by-Step:

Preparation: Plate cells in 96-well Scintiplates.

Incubation: Add test compound (N-(2-phenylethyl)oxolan-3-amine) at concentrations

ranging from 0.1 nM to 10 µM.

Uptake Initiation: Add [³H]-Neurotransmitter (final conc. 20-50 nM). Incubate for 10 mins at

RT.

Termination: Wash cells rapidly with ice-cold buffer (PBS + 0.1% BSA) to stop uptake.

Quantification: Measure radioactivity via liquid scintillation counting.

Analysis: Plot log(concentration) vs. % uptake to determine IC₅₀.

Data Interpretation Table:
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Profile DAT IC₅₀ (nM) NET IC₅₀ (nM) SERT IC₅₀ (nM)
Potential
Indication

Stimulant < 100 < 100 > 1000
ADHD,

Narcolepsy

Antidepressant > 500 < 50 < 50
Depression

(SNRI)

Triple Inhibitor < 200 < 200 < 200

Major

Depressive

Disorder (Broad

Spectrum)

Protocol C: ADME Profiling (BBB Permeability)
Rationale: CNS drugs must cross the Blood-Brain Barrier.[1] The oxolane ring increases

polarity; this assay verifies if it remains lipophilic enough to cross.[1]

Method: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)

Donor Plate: Prepare compound solution (10 mM in DMSO), dilute to 50 µM in PBS (pH 7.4).

Add to donor wells.

Membrane: Coat the PVDF filter of the donor plate with 4 µL of porcine brain lipid extract (20

mg/mL in dodecane).

Acceptor Plate: Fill with PBS (pH 7.4).

Sandwich: Place donor plate on top of acceptor plate. Incubate for 18 hours at RT in a

humidity chamber.

Analysis: Measure concentration in both wells using LC-MS/MS.

Calculation: Calculate Effective Permeability (

).

Success Criteria:
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cm/s indicates high CNS permeability.[1]

Evaluation Workflow Diagram
This flowchart guides the researcher through the "Go/No-Go" decision gates for this compound.
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Caption: Strategic decision tree for preclinical validation of the oxolane-amine scaffold.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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